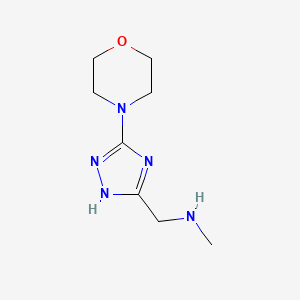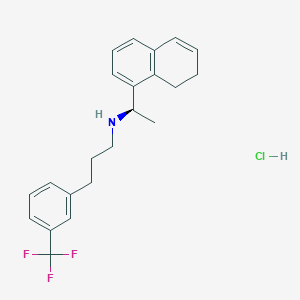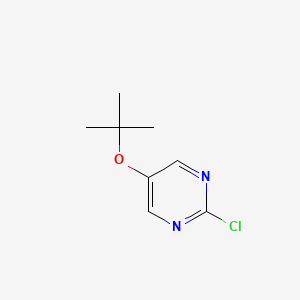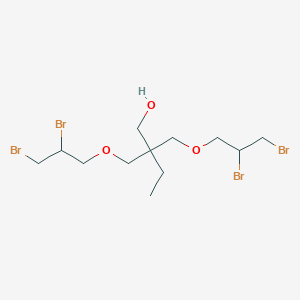
2-(Piperazin-2-yl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperazin-2-yl)acetic acid hydrochloride is an organic compound with the molecular formula C6H13ClN2O2. It is a derivative of piperazine, a heterocyclic amine, and is commonly used in various chemical and pharmaceutical applications. This compound is known for its versatility in synthetic chemistry and its potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-2-yl)acetic acid hydrochloride typically involves the reaction of piperazine with chloroacetic acid under acidic conditions. The reaction is carried out in a solvent such as dichloromethane, with triethylamine as a base to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred and cooled to below 5°C, and ethyl sulfonyl chloride is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) and typically takes 4-6 hours at 20°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction parameters to ensure high yield and purity. The crude product is purified using rapid silica gel column chromatography to obtain the final product .
化学反応の分析
Types of Reactions
2-(Piperazin-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperazine compounds. These products have various applications in medicinal chemistry and drug development .
科学的研究の応用
2-(Piperazin-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 2-(Piperazin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
Cetirizine hydrochloride: A second-generation antihistamine with a similar piperazine structure.
Hydroxyzine: An antihistamine and anxiolytic with a piperazine moiety.
Piperazine: The parent compound, widely used in various chemical and pharmaceutical applications.
Uniqueness
2-(Piperazin-2-yl)acetic acid hydrochloride is unique due to its specific functional groups, which allow for diverse chemical reactions and applications. Its versatility in synthetic chemistry and potential therapeutic properties make it a valuable compound in research and industry .
特性
分子式 |
C6H13ClN2O2 |
|---|---|
分子量 |
180.63 g/mol |
IUPAC名 |
2-piperazin-2-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C6H12N2O2.ClH/c9-6(10)3-5-4-7-1-2-8-5;/h5,7-8H,1-4H2,(H,9,10);1H |
InChIキー |
KSJUTIHGCZLGEZ-UHFFFAOYSA-N |
正規SMILES |
C1CNC(CN1)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[1-(2-Bromophenyl)ethyl]amino}propan-2-ol](/img/structure/B13340759.png)

![[5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13340767.png)

![(1R,4S,5R,6R)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid](/img/structure/B13340786.png)

![3-[(3-Methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13340796.png)

![3-[(1S)-2-Amino-1-hydroxyethyl]benzonitrile](/img/structure/B13340816.png)
![2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid](/img/structure/B13340825.png)



